Nickel 1,1,1-trifluoro 2,4-pentanedionate

Catalog No.
S15896492
CAS No.
55534-89-9
M.F
C10H14F6NiO6
M. Wt
402.90 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel 1,1,1-trifluoro 2,4-pentanedionate

CAS Number

55534-89-9

Product Name

Nickel 1,1,1-trifluoro 2,4-pentanedionate

IUPAC Name

nickel;5,5,5-trifluoro-4-hydroxypent-3-en-2-one;dihydrate

Molecular Formula

C10H14F6NiO6

Molecular Weight

402.90 g/mol

InChI

InChI=1S/2C5H5F3O2.Ni.2H2O/c2*1-3(9)2-4(10)5(6,7)8;;;/h2*2,10H,1H3;;2*1H2

InChI Key

ZKWNTTFKFAZZPW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C(C(F)(F)F)O.CC(=O)C=C(C(F)(F)F)O.O.O.[Ni]

Nickel 1,1,1-trifluoro-2,4-pentanedionate is a nickel(II) complex with the chemical formula C10_{10}H12_{12}F6_6NiO6_6. It is also known as nickel(II) bis((2Z)-5,5,5-trifluoro-4-oxopent-2-en-2-olate) dihydrate. This compound is characterized by its unique structure, which includes a nickel ion coordinated to two 1,1,1-trifluoro-2,4-pentanedionate ligands. The presence of trifluoromethyl groups enhances its volatility and stability, making it suitable for various applications in materials science and chemical synthesis.

Typical of metal β-diketonates. These include:

  • Decomposition: Upon heating or under specific conditions, it can decompose to form nickel oxide and other byproducts.
  • Coordination Chemistry: It can form complexes with various amines and other ligands, altering its properties and reactivity.
  • Thermal Reactions: In chemical vapor deposition processes, it can be thermally decomposed to produce nickel oxide thin films.

The synthesis of nickel 1,1,1-trifluoro-2,4-pentanedionate typically involves:

  • Reaction of Nickel Salts with Trifluoroacetic Anhydride: Nickel(II) salts react with 1,1,1-trifluoro-2,4-pentanedione in the presence of a solvent (such as ethanol or acetone) to form the desired complex.
  • Solvent Evaporation: The reaction mixture is concentrated by evaporation to isolate the product.
  • Crystallization: The compound can be purified through recrystallization techniques.

These methods ensure high purity and yield of the complex suitable for further applications.

Nickel 1,1,1-trifluoro-2,4-pentanedionate has several applications:

  • Chemical Vapor Deposition (CVD): It serves as a precursor for depositing nickel oxide thin films in semiconductor and photovoltaic applications.
  • Catalysis: It may act as a catalyst in various organic reactions due to its ability to form stable coordination complexes.
  • Material Science: Its unique properties make it suitable for developing advanced materials with specific electronic or optical characteristics.

Interaction studies involving nickel 1,1,1-trifluoro-2,4-pentanedionate focus on its behavior in different environments:

  • Gas-phase Reactivity: Research has shown that this compound exhibits distinct fragmentation patterns under mass spectrometry conditions. These studies reveal insights into its stability and reactivity as a CVD precursor .
  • Coordination with Ligands: The interaction with other ligands affects its thermal stability and decomposition pathways .

Nickel 1,1,1-trifluoro-2,4-pentanedionate shares similarities with other β-diketonate complexes. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Nickel(II) 2,2-dimethyl-6,6,7,7-tetrafluoro-3,5-octanedionateC12_{12}H8_{8}F7_7NiO4_4Higher fluorination degree enhances volatility
Cobalt(II) 1,1-dichloro-2-butanoneC8_{8}H8_{8}Cl2_2CoO3_3Different halogen substitution affecting reactivity
Copper(II) acetylacetonateC5_{5}H7_7CuO4_4Commonly used in organic synthesis

Uniqueness of Nickel 1,1,1-Trifluoro-2,4-Pentanedionate

The presence of trifluoromethyl groups in nickel 1,1,1-trifluoro-2,4-pentanedionate significantly enhances its volatility and stability compared to other similar compounds. This makes it particularly advantageous as a precursor for chemical vapor deposition processes where high purity and controlled decomposition are critical. Additionally, its unique electronic properties derived from fluorination may offer novel applications in advanced material development.

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

402.004799 g/mol

Monoisotopic Mass

402.004799 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-15

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